molecular formula C8H15N B1530695 3-Cyclopentylazetidine CAS No. 1554559-91-9

3-Cyclopentylazetidine

Cat. No. B1530695
M. Wt: 125.21 g/mol
InChI Key: AURYAPPGLZZDDD-UHFFFAOYSA-N
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Description

3-Cyclopentylazetidine is a chemical compound with the molecular formula C8H15N . It is used for research purposes .


Synthesis Analysis

Azetidine synthesis is enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization . This atom economic synthesis is characterized by double C-H activation .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Recent advances in the chemistry and reactivity of azetidines have been reported, including:

  • Invention of new [2+2] cycloaddition reactions for azetidine synthesis .
  • Applications of metalated azetidines .
  • Practical C(sp3)–H functionalization .
  • Facile opening with carbon nucleophiles .
  • Application of azetidines in polymer synthesis .

These applications span across various scientific fields, including organic synthesis, medicinal chemistry, and polymer science . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for each application are not detailed in the available sources.

    Invention of new [2+2] cycloaddition reactions for azetidine synthesis This method involves the reaction of two unsaturated molecules to form a cyclic product. It’s a useful tool in organic synthesis for constructing cyclic structures.

    Applications of metalated azetidines

    Metalated azetidines are azetidines that have been treated with a metal, usually a transition metal. These compounds can be used in various chemical reactions, including cross-coupling reactions, which are important in the synthesis of complex organic molecules.

    Practical C(sp3)–H functionalization

    This is a type of chemical reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is usually a more reactive atom like oxygen, nitrogen, or a halogen). This reaction is useful in the synthesis of complex organic molecules.

    Facile opening with carbon nucleophiles

    This refers to reactions where a carbon nucleophile attacks an azetidine, causing the ring to open. This can be used to create a variety of different organic compounds.

    Application of azetidines in polymer synthesis

    Azetidines can be used as building blocks in the synthesis of polymers. The unique properties of azetidines can impart special characteristics to the resulting polymers.

  • Invention of new [2+2] cycloaddition reactions for azetidine synthesis .
  • Applications of metalated azetidines .
  • Practical C(sp3)–H functionalization .
  • Facile opening with carbon nucleophiles .
  • Application of azetidines in polymer synthesis .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

properties

IUPAC Name

3-cyclopentylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7(3-1)8-5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURYAPPGLZZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopentylazetidine
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Reactant of Route 6
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